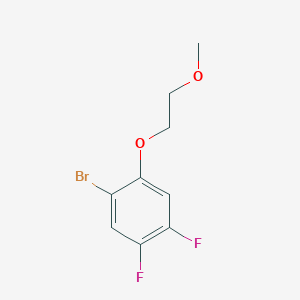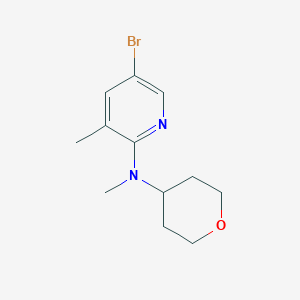
5-Bromo-N,3-dimethyl-N-(oxan-4-yl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N,3-dimethyl-N-(oxan-4-yl)pyridin-2-amine is a chemical compound that belongs to the class of substituted pyridines This compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring, along with dimethyl and oxan-4-yl substituents at the nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N,3-dimethyl-N-(oxan-4-yl)pyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-N,3-dimethyl-N-(oxan-4-yl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-Bromo-N,3-dimethyl-N-(oxan-4-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-N,3-dimethyl-N-(oxan-4-yl)pyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-3,4-dimethylpyridin-2-amine: Lacks the oxan-4-yl group, making it less complex.
N,N-Dimethyl-1,3-oxazol-2-amine: Contains an oxazole ring instead of a pyridine ring.
3-Bromoimidazo[1,2-a]pyridine: Features an imidazo ring fused to the pyridine ring.
Uniqueness
5-Bromo-N,3-dimethyl-N-(oxan-4-yl)pyridin-2-amine is unique due to the presence of both dimethyl and oxan-4-yl groups, which contribute to its distinct chemical and biological properties. The combination of these substituents enhances its potential for diverse applications in research and industry .
Eigenschaften
Molekularformel |
C12H17BrN2O |
|---|---|
Molekulargewicht |
285.18 g/mol |
IUPAC-Name |
5-bromo-N,3-dimethyl-N-(oxan-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C12H17BrN2O/c1-9-7-10(13)8-14-12(9)15(2)11-3-5-16-6-4-11/h7-8,11H,3-6H2,1-2H3 |
InChI-Schlüssel |
HFYXGAXBABZUSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1N(C)C2CCOCC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



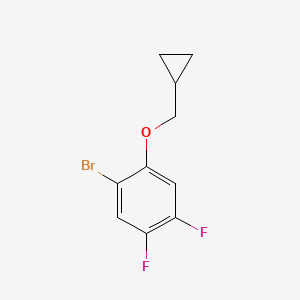



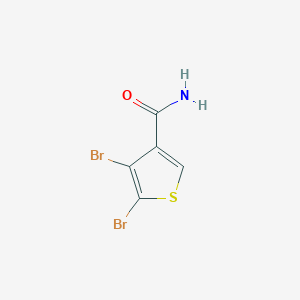
![7-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12074899.png)
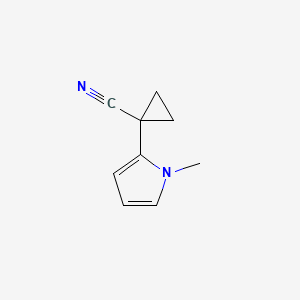

![4,6-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B12074926.png)


![Glutaryl-[(s)-leucine tert-butyl ester]](/img/structure/B12074940.png)
